7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
7-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9-8-13(2,3)14-12-7-10(15-4)5-6-11(9)12/h5-7,9,14H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQIPMNHEXDDIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC(=C2)OC)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The methoxy group and methyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroquinolines .
Scientific Research Applications
7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Functional Group Effects
Hydroxy vs. Methoxy :
Methyl Substitutions :
Physical State and Solubility
*Inferred from structural analogs like DHE.
Biological Activity
7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS Number: 41381-73-1) is a compound belonging to the class of tetrahydroquinolines. It has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current literature.
The chemical formula of this compound is with a molecular weight of 205.3 g/mol. The compound exhibits a unique structure that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 41381-73-1 |
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.3 g/mol |
| IUPAC Name | This compound |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress and may contribute to the prevention of various diseases linked to oxidative damage.
Neuroprotective Effects
The neuroprotective potential of tetrahydroquinolines has been explored in models of neurodegenerative diseases. Compounds in this class have been shown to protect neuronal cells from apoptosis induced by various stressors. The mechanisms may involve modulation of signaling pathways related to cell survival and inflammation.
Synthesis and Evaluation
A recent study focused on the synthesis of novel tetrahydroquinoline derivatives and their biological evaluation. The synthesized compounds were tested for their ability to inhibit specific enzymes involved in cancer progression. Although direct studies on this compound were not highlighted in this research, the findings underscore the importance of this class of compounds in drug development.
In Vivo Studies
In vivo studies involving related compounds have indicated potential benefits in models of diabetes and cardiovascular diseases. These studies suggest that tetrahydroquinolines may improve metabolic parameters and reduce inflammation.
Q & A
Q. What are the established synthetic routes for 7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield and purity?
Methodological Answer:
-
Catalytic Hydrogenation : A common method involves hydrogenating 7-methoxy-2,2,4-trimethylquinoline using palladium on carbon (Pd/C) under H₂ gas (3–5 atm) at 80–100°C. This route typically achieves >85% yield but requires careful control of catalyst loading and reaction time to avoid over-reduction .
-
Alkylation of Precursors : Alkylation of 2,2,4-trimethyltetrahydroquinoline with methoxy-containing electrophiles (e.g., methyl iodide in basic conditions) introduces the methoxy group. Optimization of solvent polarity (e.g., DMF vs. THF) significantly impacts regioselectivity .
-
Key Data :
Method Yield (%) Purity (%) Key Condition Catalytic Hydrogenation 85–92 >98 Pd/C (5 wt%), 80°C, 12 h Alkylation 70–78 95 KOH/THF, 60°C, 6 h
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C7 vs. C6). The methoxy proton typically appears as a singlet at δ 3.7–3.9 ppm, while methyl groups on the tetrahydroquinoline core resonate at δ 1.2–1.5 ppm .
- Mass Spectrometry (HRMS) : High-resolution MS distinguishes isotopic patterns and confirms molecular weight (C₁₃H₁₉NO, [M+H]⁺ = 206.1545).
- X-ray Crystallography : Resolves stereochemistry and confirms substituent positions in solid-state structures, as demonstrated for analogous tetrahydroquinolines .
Q. How does the methoxy group at position 7 influence the compound’s reactivity compared to other substitution patterns (e.g., 6-methoxy derivatives)?
Methodological Answer:
- Electronic Effects : The electron-donating methoxy group at C7 increases electron density on the aromatic ring, enhancing susceptibility to electrophilic substitution. This contrasts with C6-methoxy derivatives, where steric hindrance near the nitrogen atom may reduce reactivity .
- Oxidation Stability : 7-Methoxy derivatives show slower oxidation rates to quinoline analogs compared to 6-methoxy counterparts, likely due to reduced resonance stabilization of intermediates .
Advanced Research Questions
Q. What mechanisms underlie the neuroprotective effects of this compound, and how can these be validated experimentally?
Methodological Answer:
- Hypothesized Pathways :
- Antioxidant Activity : Scavenges free radicals (e.g., hydroxyl, peroxyl) via resonance-stabilized intermediates, as shown in structurally similar 6-hydroxy-THQ derivatives .
- NF-κB Inhibition : Reduces pro-inflammatory cytokine expression (e.g., TNF-α, IL-6) by suppressing IκBα phosphorylation, validated via luciferase reporter assays in microglial cells .
- Experimental Validation :
- In Vitro : Measure ROS levels in SH-SY5Y neuronal cells using DCFH-DA fluorescence.
- In Vivo : Assess motor coordination (rotarod test) and oxidative stress markers (8-isoprostane) in Parkinson’s disease rodent models .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) for this compound?
Methodological Answer:
- Dose-Dependent Effects : Low concentrations (1–10 μM) often exhibit antioxidant activity, while higher doses (>50 μM) may induce pro-oxidant effects due to redox cycling. Use dose-response curves and ESR spectroscopy to identify transition thresholds .
- Cell-Type Specificity : Test in multiple cell lines (e.g., neurons vs. cancer cells). For example, 7-methoxy-THQ derivatives show neuroprotection in neurons but induce apoptosis in glioblastoma cells via mitochondrial depolarization .
Q. What advanced synthetic strategies improve enantioselectivity for chiral analogs of this compound?
Methodological Answer:
- Brønsted Acid Catalysis : Chiral phosphoric acids (e.g., TRIP) enable asymmetric transfer hydrogenation of quinoline precursors, achieving >90% enantiomeric excess (ee) .
- Continuous Flow Reactors : Enhance stereochemical control via precise temperature and pressure modulation, reducing side reactions (e.g., racemization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
